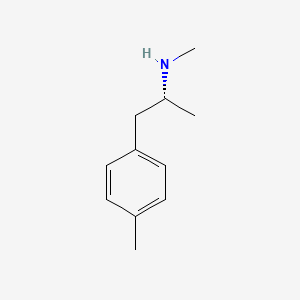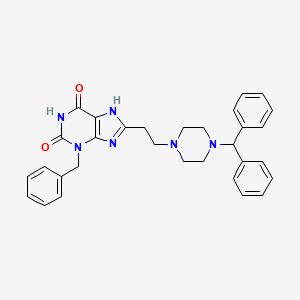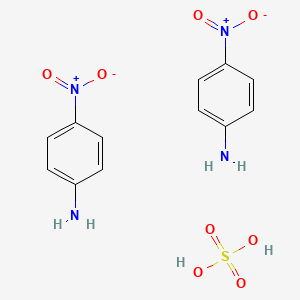
4-nitroaniline;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitroaniline is an organic compound with the formula C6H6N2O2. It is a yellow solid and one of the three isomers of nitroaniline. This compound is primarily used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and corrosion inhibitors . When combined with sulfuric acid, it undergoes a series of reactions that are significant in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nitroaniline is produced industrially via the amination of 4-nitrochlorobenzene:
ClC6H4NO2+2NH3→H2NC6H4NO2+NH4Cl
In the laboratory, 4-nitroaniline can be synthesized from aniline through a multi-step process involving protection of the amino group, nitration, and subsequent deprotection . The key step in this reaction sequence is an electrophilic aromatic substitution to install the nitro group para to the amino group .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitroaniline undergoes various chemical reactions, including:
Diazotization: This reaction allows access to 1,4-dinitrobenzene and nitrophenylarsonic acid.
Reaction with Phosgene: Converts 4-nitroaniline to 4-nitrophenyl isocyanate.
Dehydration and Polymerization: When heated with sulfuric acid, it dehydrates and polymerizes explosively into a rigid foam.
Common Reagents and Conditions
Diazotization: Typically involves sodium nitrite and hydrochloric acid.
Phosgene Reaction: Requires phosgene gas.
Dehydration and Polymerization: Requires concentrated sulfuric acid and heat.
Major Products
- 1,4-Dinitrobenzene
- Nitrophenylarsonic Acid
- 4-Nitrophenyl Isocyanate
- Rigid Foam (from polymerization with sulfuric acid)
Aplicaciones Científicas De Investigación
4-Nitroaniline is used extensively in scientific research, particularly in the synthesis of azo dyes. For example, it is used to synthesize dyes such as 4-(4-nitrophenylazo) salicylic acid and 4-(4-nitrophenylazo) catechol . These dyes are applied in textile coloration and have been studied for their removal from wastewater using environmentally friendly adsorbents . Additionally, 4-nitroaniline is a precursor to p-phenylenediamine, an important component in dye manufacturing .
Mecanismo De Acción
The mechanism of action of 4-nitroaniline involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is introduced para to the amino group, which can then participate in further chemical transformations. When heated with sulfuric acid, 4-nitroaniline dehydrates and polymerizes, forming a rigid foam. This reaction is utilized in demonstrations such as the carbon snake experiment .
Comparación Con Compuestos Similares
4-Nitroaniline is one of three isomers of nitroaniline, the others being 2-nitroaniline and 3-nitroaniline. Compared to its isomers, 4-nitroaniline is unique due to its para-substitution pattern, which influences its reactivity and applications. For instance, 4-nitroaniline is more commonly used in dye synthesis compared to its ortho and meta isomers .
Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitrophenol
- 4-Nitrotoluene
- 4-Nitroanisole
Propiedades
Número CAS |
38013-32-0 |
|---|---|
Fórmula molecular |
C12H14N4O8S |
Peso molecular |
374.33 g/mol |
Nombre IUPAC |
4-nitroaniline;sulfuric acid |
InChI |
InChI=1S/2C6H6N2O2.H2O4S/c2*7-5-1-3-6(4-2-5)8(9)10;1-5(2,3)4/h2*1-4H,7H2;(H2,1,2,3,4) |
Clave InChI |
HTKORMPTXAKMDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].OS(=O)(=O)O |
Números CAS relacionados |
100-01-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


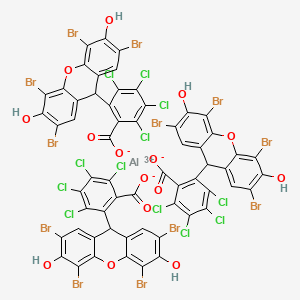

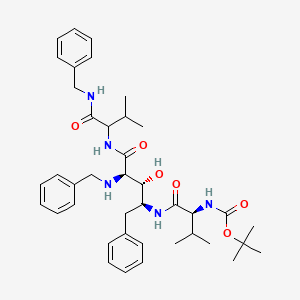
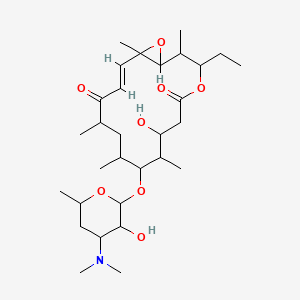
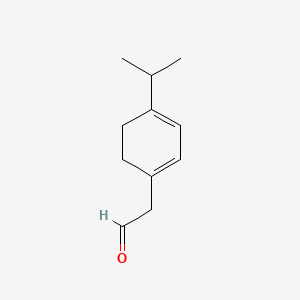
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
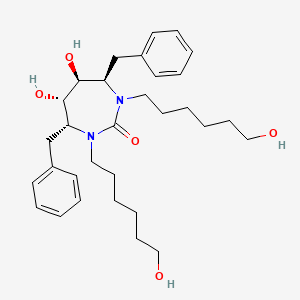

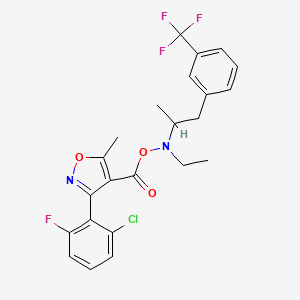
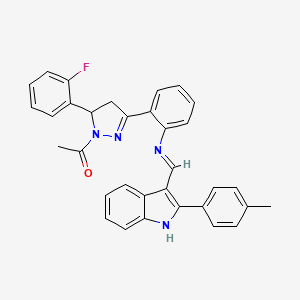
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)
